molecular formula C26H27N5O2 B10904275 [5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazino)methanone

[5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazino)methanone

Cat. No.: B10904275
M. Wt: 441.5 g/mol
InChI Key: SDDFDNWYMKOYAN-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpyrazolo[1,5-a]pyrimidine core, and a phenylpiperazino methanone moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the Phenylpiperazino Methanone Moiety: This step involves the reaction of the intermediate compound with a phenylpiperazino methanone derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly for its potential to modulate specific biological pathways and targets.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the formulation of high-performance products.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-ylmethanone lies in its ethoxyphenyl group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable candidate for specific applications where these properties are desired.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

[5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H27N5O2/c1-3-33-22-11-9-20(10-12-22)23-17-19(2)31-25(27-23)18-24(28-31)26(32)30-15-13-29(14-16-30)21-7-5-4-6-8-21/h4-12,17-18H,3,13-16H2,1-2H3

InChI Key

SDDFDNWYMKOYAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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